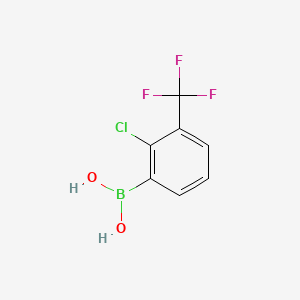

2-Chloro-3-(trifluoromethyl)phenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-chloro-3-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BClF3O2/c9-6-4(7(10,11)12)2-1-3-5(6)8(13)14/h1-3,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEHJDQKHVZYUAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)C(F)(F)F)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50659365 | |

| Record name | [2-Chloro-3-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957061-11-9 | |

| Record name | [2-Chloro-3-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-3-(trifluoromethyl)phenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-3-(trifluoromethyl)phenylboronic Acid: Properties, Handling, and Application

Introduction

2-Chloro-3-(trifluoromethyl)phenylboronic acid is a highly versatile and reactive organoboron compound that has become an indispensable tool for researchers in medicinal chemistry, organic synthesis, and materials science. Its strategic substitution pattern—featuring an electron-withdrawing chlorine atom in the ortho position and a potent trifluoromethyl group in the meta position—imparts unique physicochemical properties and enhanced reactivity, particularly in palladium-catalyzed cross-coupling reactions.

This guide provides an in-depth exploration of the core physical properties of this compound (CAS No. 957061-11-9). We will delve into its structural characteristics, stability considerations, and safe handling protocols. Furthermore, this document offers detailed, field-proven methodologies for its characterization and its application in the Suzuki-Miyaura coupling, providing scientists with the practical insights needed to effectively utilize this powerful synthetic building block.

Section 1: Core Physicochemical and Structural Properties

The utility of any chemical reagent is fundamentally dictated by its physical properties. These characteristics influence its storage, handling, solubility, and reactivity.

Identification and Key Properties

The fundamental properties of this compound are summarized below. It is critical to note that while some properties like molecular weight are exact, others such as boiling point are computationally predicted and should be treated as estimates.

| Property | Value | Source(s) |

| CAS Number | 957061-11-9 | [1] |

| Molecular Formula | C₇H₅BClF₃O₂ | [1][2] |

| Molecular Weight | 224.37 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline powder/solid | [3][4] |

| Melting Point | Approx. 120-121 °C | [4] |

| Boiling Point | 313.5 ± 52.0 °C (Predicted) | [1] |

| Density | 1.49 ± 0.1 g/cm³ (Predicted) | [1] |

| pKa | 7.26 ± 0.58 (Predicted) | [1] |

Structural Influence on Reactivity and Acidity

The substitution pattern of this molecule is key to its function. The ortho-chloro and meta-trifluoromethyl groups are both strongly electron-withdrawing. This has two major consequences:

-

Increased Lewis Acidity: The electron density is pulled away from the boron atom, increasing its Lewis acidity compared to unsubstituted phenylboronic acid. This enhanced acidity is crucial for its biological applications and can influence its interaction with bases in catalytic cycles.[5]

-

Enhanced Transmetalation Rate: In the Suzuki-Miyaura coupling, the electron-deficient nature of the aromatic ring facilitates the crucial transmetalation step with the palladium catalyst, often leading to higher reaction efficiency and yields.[3] The ortho-chloro group can also exert steric and electronic effects that prevent catalyst deactivation and promote efficient coupling.[2]

Caption: Electronic effects of substituents on the boronic acid moiety.

Solubility Profile

This compound exhibits solubility characteristics typical of substituted arylboronic acids.

-

High Solubility: Readily soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), chloroform, dichloromethane, and acetone.[4][6]

-

Low Solubility: Poorly soluble in water and non-polar hydrocarbon solvents like hexanes.

This solubility profile is advantageous for its primary application in organic synthesis, where reactions are typically conducted in organic media.

Stability and the Boroxine Equilibrium

A critical, yet often overlooked, property of boronic acids is their propensity to undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines .[7] This is an equilibrium process driven by the presence or absence of water.[8]

3 R–B(OH)₂ ⇌ (RBO)₃ + 3 H₂O (Boronic Acid ⇌ Boroxine + Water)

This equilibrium means that samples stored for extended periods, particularly under dry conditions, may contain varying amounts of the corresponding boroxine. While this does not typically inhibit reactivity in Suzuki couplings (as the boroxine is hydrolyzed in situ under reaction conditions), it is a critical consideration for analytical characterization and assays that require precise concentrations of the monomeric acid. The dehydration is an entropically driven process and can be facilitated by heating or the use of drying agents.[3][7]

Caption: The reversible equilibrium between boronic acid and its boroxine anhydride.

Section 2: Safety, Handling, and Storage

Proper handling and storage are paramount to ensure user safety and maintain the integrity of the reagent.

Hazard Identification

This compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE).

| Hazard Class | GHS Statement | Precautionary Measures |

| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. |

| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust. Use only in a well-ventilated area. |

Data sourced from aggregated GHS information.[9]

Recommended Storage Protocol

To minimize degradation, particularly dehydration to the boroxine, the following storage conditions are recommended:

-

Temperature: Store at room temperature.

-

Atmosphere: Keep in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

-

Environment: Store in a dry, dark place away from moisture and strong oxidizing agents.[1]

Section 3: Experimental Protocols & Workflows

This section provides standardized, step-by-step protocols for the characterization and application of this compound.

Workflow for Physical Characterization

Verifying the identity and purity of a starting material is a foundational step in any synthetic campaign.

Caption: A standard workflow for the physical characterization of the reagent.

Protocol: Melting Point Determination (Capillary Method)

This protocol describes the standard pharmacopeia method for determining the melting point range of a solid crystalline sample.[9][10]

Objective: To determine the temperature range over which the solid compound transitions to a liquid. Pure compounds typically have a sharp melting range (0.5-1.0 °C).

Methodology:

-

Sample Preparation:

-

Place a small amount of the white crystalline solid onto a clean, dry watch glass.

-

If the crystals are coarse, gently crush them into a fine powder using a mortar and pestle.

-

Press the open end of a glass capillary tube into the powder until a small amount of sample (2-3 mm high) is packed into the sealed end.[11]

-

Tap the capillary tube gently on a hard surface to compact the sample at the bottom.

-

-

Apparatus Setup:

-

Insert the packed capillary tube into the heating block of a melting point apparatus.

-

Ensure the sample is aligned with the viewing lens and the thermometer or temperature probe.

-

-

Measurement:

-

Set a starting temperature approximately 10-15 °C below the expected melting point (~120 °C).

-

Begin heating at a rapid rate (e.g., 5-10 °C/min) to approach the expected melting point.

-

Once the temperature is within 15 °C of the expected melting point, reduce the heating rate to 1-2 °C/min to ensure thermal equilibrium.[11]

-

Record T₁: The temperature at which the first drop of liquid appears.

-

Record T₂: The temperature at which the last solid particle melts completely (the "clear point").

-

-

Reporting:

-

Report the result as a melting point range (T₁ - T₂). For this compound, a range close to 120-121 °C is expected.

-

Protocol: Representative Suzuki-Miyaura Cross-Coupling

This protocol details a general procedure for the coupling of this compound with a generic aryl bromide. Note: Catalyst, base, and solvent choice may require optimization for specific substrates.

Objective: To synthesize a biaryl compound via a palladium-catalyzed carbon-carbon bond formation.

Reaction: Ar-Br + 2-Cl,3-CF₃-Ph-B(OH)₂ → Ar-(2-Cl,3-CF₃-Ph)

Materials:

-

This compound (1.2 equivalents)

-

Aryl Bromide (Ar-Br, 1.0 equivalent)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)

-

Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1 v/v)

-

Inert atmosphere (Nitrogen or Argon)

Methodology:

-

Reaction Setup:

-

To a flame-dried Schlenk flask, add the aryl bromide, this compound, the palladium catalyst, and the base.

-

Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Add the degassed solvent mixture via syringe.

-

-

Reaction Execution:

-

Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-100 °C).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure biaryl product.

-

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 2. The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 957061-11-9|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 7. researchgate.net [researchgate.net]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. thinksrs.com [thinksrs.com]

- 10. mt.com [mt.com]

- 11. jk-sci.com [jk-sci.com]

2-Chloro-3-(trifluoromethyl)phenylboronic acid chemical structure and properties

An In-Depth Technical Guide to 2-Chloro-3-(trifluoromethyl)phenylboronic Acid

Introduction: A Key Building Block in Modern Synthesis

This compound is a specialized arylboronic acid that has emerged as a vital reagent in contemporary organic synthesis. Its strategic importance lies in the unique combination of substituents on the phenyl ring: a chloro group, a trifluoromethyl (CF₃) group, and a boronic acid moiety. This trifecta of functional groups imparts distinct electronic and steric properties, making it an invaluable building block, particularly in the fields of medicinal chemistry and materials science.[1][2] The electron-withdrawing nature of both the chlorine and trifluoromethyl groups significantly influences the reactivity of the boronic acid, while the CF₃ group itself is a prized feature in pharmaceutical design for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[3][4] This guide provides an in-depth exploration of the chemical structure, properties, reactivity, and applications of this versatile compound, offering field-proven insights for researchers, chemists, and drug development professionals.

Chemical Structure and Physicochemical Properties

The structure of this compound, with the CAS Number 957061-11-9, is foundational to its chemical behavior.[5][6] The boronic acid group is located at position 1, the chloro group at position 2, and the trifluoromethyl group at position 3 of the benzene ring. This ortho and meta substitution pattern creates a specific steric and electronic environment that dictates its reactivity in cross-coupling reactions.

Caption: Chemical structure of this compound.

The key physicochemical properties of this compound are summarized below. It is important to note that some parameters, such as boiling point and pKa, are often computationally predicted for specialized reagents of this nature.

| Property | Value | Source(s) |

| CAS Number | 957061-11-9 | [5][6][7] |

| Molecular Formula | C₇H₅BClF₃O₂ | [5][8][9] |

| Molecular Weight | 224.37 g/mol | [5][7][9] |

| Appearance | White to almost white powder or crystalline solid | [1][5][10] |

| Melting Point | ~120-121°C | [10] |

| Boiling Point (Predicted) | 313.5 ± 52.0 °C | [5] |

| Density (Predicted) | 1.49 ± 0.1 g/cm³ | [5] |

| pKa (Predicted) | 7.26 ± 0.58 | [5] |

| Solubility | Soluble in organic solvents like DMSO, chloroform, and dichloromethane | [10] |

| Storage | Keep in a dark place, sealed in dry conditions, at room temperature | [5] |

Reactivity and Synthetic Utility: The Suzuki-Miyaura Coupling

This compound is primarily utilized as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[1][5][10] This reaction is one of the most powerful and versatile methods for forming carbon-carbon (C-C) bonds, typically between an organoboron compound and an organohalide.[11][12]

Causality Behind Reactivity

The presence of two strong electron-withdrawing groups (-Cl and -CF₃) on the phenyl ring is a critical determinant of the compound's reactivity. In the Suzuki-Miyaura catalytic cycle, a key step is transmetalation, where the organic group is transferred from the boron atom to the palladium center. The electron-deficient nature of the phenyl ring in this reagent can facilitate this step.

However, the reactivity of the organohalide coupling partner is also a crucial consideration. The general reactivity trend for organohalides in Suzuki couplings is I > Br > OTf >> Cl.[11] While coupling with aryl chlorides can be challenging due to the strength of the C-Cl bond and the slow rate of oxidative addition to the palladium(0) catalyst, modern advancements in ligand and catalyst design have made these transformations more efficient.[11][13] For a successful coupling involving this compound, the choice of catalyst, ligand, base, and solvent system is paramount to achieving high yields and preventing side reactions like protodeboronation (loss of the boronic acid group).[13]

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Materials Science

The incorporation of fluorinated motifs is a well-established strategy in modern drug design.[4][14] The trifluoromethyl group, in particular, can significantly improve a molecule's pharmacokinetic and pharmacodynamic profile by:

-

Enhancing Metabolic Stability: The C-F bond is exceptionally strong, making the CF₃ group resistant to enzymatic degradation by cytochrome P450 enzymes.[3]

-

Increasing Lipophilicity: The CF₃ group increases a molecule's fat-solubility, which can improve its ability to cross biological membranes and reach its target.[3]

-

Modulating Acidity/Basicity: As a strong electron-withdrawing group, it can alter the pKa of nearby functional groups, influencing drug-receptor interactions.

Consequently, this compound serves as a key intermediate for synthesizing complex molecules with potential therapeutic applications, including treatments for cancer and other diseases.[1][15] Its derivatives are integral to the development of novel pharmaceuticals where the specific substitution pattern is required for biological activity.[15][16] In materials science, the unique electronic properties imparted by the chloro and trifluoromethyl substituents make this reagent useful for creating specialized organic electronic materials and polymers.[1][2]

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol provides a detailed, self-validating methodology for a typical Suzuki-Miyaura cross-coupling reaction.

Objective: To synthesize 2-Chloro-1,1'-biphenyl, 3-(trifluoromethyl)-4'-methoxy by coupling this compound with 4-bromoanisole.

Materials:

-

This compound (1.0 eq)

-

4-Bromoanisole (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

Toluene (solvent)

-

Water, deionized

-

Round-bottom flask, reflux condenser, magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.00 g, 4.46 mmol), 4-bromoanisole (0.99 g, 5.35 mmol), and potassium carbonate (1.85 g, 13.38 mmol).

-

Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This step is critical as the palladium(0) catalyst is sensitive to oxygen.

-

Solvent and Catalyst Addition: Under a positive pressure of inert gas, add toluene (20 mL) and deionized water (5 mL) via syringe. Stir the mixture to create a suspension. Add the palladium catalyst, Pd(PPh₃)₄ (155 mg, 0.13 mmol), to the flask. The mixture will typically turn yellow or orange.

-

Reaction Execution: Fit the flask with a reflux condenser under the inert atmosphere. Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Take a small aliquot from the reaction mixture every 1-2 hours. The disappearance of the starting materials (boronic acid and aryl bromide) indicates the reaction is proceeding. The reaction is typically complete within 4-12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL). Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure biaryl product.

-

Characterization (Self-Validation): Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the successful synthesis.

Safety and Handling

This compound is classified as an irritant.[5] It can cause skin and serious eye irritation.[17][18] Standard laboratory safety precautions should be strictly followed.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[17][18]

-

Handling: Avoid inhaling the powder.[10] Handle in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes.[10][18] Wash hands thoroughly after handling.[17]

-

First Aid: In case of skin contact, wash with plenty of soap and water.[17] In case of eye contact, rinse cautiously with water for several minutes.[17] If irritation persists, seek medical attention.

Conclusion

This compound is a highly functionalized and valuable reagent for synthetic chemists. Its utility, primarily demonstrated in Suzuki-Miyaura cross-coupling reactions, provides a direct route to complex biaryl structures that are often scaffolds for pharmaceuticals and advanced materials. Understanding its distinct reactivity, driven by the ortho-chloro and meta-trifluoromethyl substituents, is key to leveraging its full synthetic potential. By employing robust, well-monitored protocols, researchers can effectively utilize this compound to accelerate innovation in drug discovery and materials science.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. jelsciences.com [jelsciences.com]

- 5. 2-Chloro-3-trifluoromethylphenylboronic acid CAS#: 957061-11-9 [chemicalbook.com]

- 6. 2abiotech.net [2abiotech.net]

- 7. This compound | VSNCHEM [vsnchem.com]

- 8. 957061-11-9 CAS MSDS (2-Chloro-3-trifluoromethylphenylboronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 10. chembk.com [chembk.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 13. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. nbinno.com [nbinno.com]

- 17. This compound | 957061-11-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 18. aksci.com [aksci.com]

A Technical Guide to 2-Chloro-3-(trifluoromethyl)phenylboronic Acid (CAS: 957061-11-9): Properties, Applications, and Protocols for Synthetic Chemistry

This guide provides an in-depth technical overview of 2-Chloro-3-(trifluoromethyl)phenylboronic acid, a specialized building block for researchers, chemists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its reactivity, its practical applications in modern organic synthesis, and detailed protocols for its effective use.

Core Compound Identification and Physicochemical Properties

This compound is a disubstituted arylboronic acid. Its structure is characterized by a phenyl ring bearing a boronic acid group [-B(OH)₂], a chlorine atom, and a trifluoromethyl (-CF₃) group. This specific arrangement of electron-withdrawing groups imparts unique reactivity, making it a valuable reagent in synthetic chemistry.[1][2]

A critical consideration for researchers is the propensity of boronic acids to undergo dehydration to form cyclic boroxine anhydrides.[3][4] Commercial batches of this reagent often contain varying amounts of its corresponding boroxine.[5][6] This is a reversible equilibrium, and the presence of the boroxine does not typically impede reactivity in cross-coupling reactions, as it readily hydrolyzes back to the active boronic acid monomer under standard reaction conditions.

Table 1: Compound Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 957061-11-9 | [1][5] |

| IUPAC Name | [2-chloro-3-(trifluoromethyl)phenyl]boronic acid | [5] |

| Molecular Formula | C₇H₅BClF₃O₂ | [5][7] |

| Molecular Weight | 224.37 g/mol | [1][7] |

| Appearance | White to off-white crystalline powder | [1][6] |

| SMILES | OB(O)C1=C(Cl)C(=CC=C1)C(F)(F)F | [7][8] |

| InChI Key | NEHJDQKHVZYUAA-UHFFFAOYSA-N | [5][7] |

| Storage | Store at room temperature in a dry, dark place under an inert atmosphere.[8][9] |

The Synthetic Cornerstone: Suzuki-Miyaura Cross-Coupling

The primary and most powerful application of this compound is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction.[1][2] This reaction is one of the most robust methods for forming carbon-carbon (C-C) bonds, specifically for the synthesis of biaryl compounds, which are prevalent scaffolds in pharmaceuticals and functional materials.[10][11]

Mechanistic Insight: The Role of the Substituents

The utility of this specific boronic acid is not arbitrary. The substituents provide distinct electronic advantages:

-

Trifluoromethyl Group (-CF₃): As a potent electron-withdrawing group, the -CF₃ moiety significantly impacts the electronic properties of the molecule.[12] In drug discovery, its inclusion is a well-established strategy to enhance metabolic stability, increase lipophilicity for better membrane permeability, and improve binding affinity.[12][13]

-

Chloro Group (-Cl): The chloro group also acts as an electron-withdrawing substituent, further modulating the reactivity of the boronic acid and the properties of the resulting coupled products. The presence of halides on the boronic acid partner allows for subsequent, orthogonal cross-coupling reactions if desired.

These electron-withdrawing features can enhance the rate of transmetalation in the Suzuki catalytic cycle, making it a highly efficient coupling partner.[12]

Experimental Workflow Visualization

The following diagram outlines the logical flow of a typical Suzuki-Miyaura coupling experiment using this reagent.

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Protocol: Representative Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling this compound with an aryl bromide. Reaction conditions, particularly catalyst, ligand, and temperature, may require optimization for different substrates.

Materials:

-

This compound (1.2 equivalents)

-

Aryl Bromide (1.0 equivalent)

-

Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

-

Tricyclohexylphosphine [PCy₃] (4 mol%)

-

Potassium Carbonate [K₂CO₃], anhydrous (3.0 equivalents)

-

1,4-Dioxane, anhydrous

-

Water, degassed

Procedure:

-

Vessel Preparation: To a flame-dried Schlenk flask, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), Pd(OAc)₂ (0.02 eq.), PCy₃ (0.04 eq.), and K₂CO₃ (3.0 eq.).

-

Scientist's Note: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. The catalyst and ligand are chosen for their effectiveness with a range of aryl halides; for less reactive aryl chlorides, more specialized catalysts may be necessary.[10][14]

-

-

Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Scientist's Note: The active Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst degradation and reduced yields. Maintaining an inert atmosphere is critical for reproducibility.

-

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) via syringe. The mixture should be stirred to a homogeneous suspension.

-

Scientist's Note: The base, K₂CO₃, is not very soluble in pure organic solvents. The addition of water facilitates the formation of the active boronate species [R-B(OH)₃]⁻, which is essential for the transmetalation step.[14]

-

-

Reaction: Immerse the flask in a preheated oil bath (e.g., 100 °C) and stir vigorously for the duration of the reaction (typically 4-24 hours). Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired biaryl product.[15]

Analytical Characterization

The identity and purity of this compound and its reaction products are typically confirmed using a suite of spectroscopic techniques.

-

NMR Spectroscopy: Nuclear Magnetic Resonance is the primary tool.

-

¹H and ¹³C NMR are used to confirm the overall structure.

-

¹⁹F NMR is highly informative for confirming the presence and chemical environment of the -CF₃ group.[3][4]

-

¹¹B NMR can be used to directly observe the boron center, with a chemical shift around 28 ppm (in acetone-d₆) being characteristic for the boronic acid.[3][4]

-

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions.

Table 2: GHS Hazard Information

| Hazard Code | Description | Source(s) |

| H315 | Causes skin irritation | [6][16] |

| H319 | Causes serious eye irritation | [6][16] |

| H335 | May cause respiratory irritation | [9][16] |

Handling and First Aid:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[16]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[6][16]

-

Handling Practices: Avoid formation of dust and aerosols. Wash hands thoroughly after handling.[16]

-

First Aid (Eyes): IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[6][9]

-

First Aid (Skin): IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[6][9]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. This compound (contains varying amounts of Anhydride), TCI America™ | Fisher Scientific [fishersci.ca]

- 6. This compound | 957061-11-9 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 7. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 8. 957061-11-9|this compound|BLD Pharm [bldpharm.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. tcichemicals.com [tcichemicals.com]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. chemimpex.com [chemimpex.com]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. aaronchem.com [aaronchem.com]

2-Chloro-3-(trifluoromethyl)phenylboronic acid solubility in organic solvents

An In-depth Technical Guide to the Solubility of 2-Chloro-3-(trifluoromethyl)phenylboronic acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a critical reagent in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Due to the limited availability of specific quantitative solubility data in public literature, this document synthesizes foundational principles of boronic acid chemistry, qualitative solubility observations, and data from proxy molecules to construct a predictive solubility profile. Crucially, this guide equips researchers with a detailed, field-proven experimental protocol for the accurate determination of solubility in any given organic solvent system. The content herein is designed to empower researchers, chemists, and drug development professionals to optimize reaction conditions, improve purification processes, and streamline formulation development.

Introduction: The Synthetic Imperative of Understanding Solubility

This compound (C₇H₅BClF₃O₂) is a synthetically valuable organoboron compound. Its utility is primarily derived from its role as a coupling partner in palladium-catalyzed reactions, which are fundamental to the construction of complex organic molecules in the pharmaceutical and materials science industries.[1][2] The substituents on the phenyl ring—a chlorine atom and a trifluoromethyl group—significantly influence its reactivity and electronic properties, making it a unique building block.[2]

However, the practical application of this reagent is fundamentally governed by its behavior in solution. A thorough understanding of its solubility is not an academic exercise; it is a prerequisite for:

-

Reaction Optimization: Ensuring the reagent is fully dissolved is critical for achieving homogenous reaction kinetics, preventing side reactions, and maximizing yields.

-

Purification and Isolation: The choice of solvent systems for crystallization and chromatography depends directly on differential solubility.

-

Formulation and Dosing: For process chemistry, creating concentrated stock solutions requires precise knowledge of solubility limits.

This guide provides the theoretical framework and practical methodologies to master the solubility challenges associated with this important compound.

Foundational Physicochemical Properties

To predict and understand the solubility of this compound, one must first consider its inherent chemical nature.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₅BClF₃O₂ | [2][3][4] |

| Molecular Weight | 224.37 g/mol | [2][3][4] |

| Appearance | White to off-white crystalline solid | [1][2][3] |

| Predicted pKa | ~7.26 | [3] |

The key to its solubility lies in the interplay between the polar boronic acid group, -B(OH)₂, and the substituted aromatic ring. The phenyl ring, adorned with a chloro and a trifluoromethyl group, is largely nonpolar and lipophilic. Conversely, the boronic acid moiety is a Lewis acid capable of acting as a hydrogen bond donor and acceptor, conferring polarity.[5] The compound's overall solubility in a given solvent is thus a balance between these competing characteristics.

The Critical Role of the Boronic Acid-Boroxine Equilibrium

A unique and often overlooked feature of boronic acids is their propensity to undergo reversible self-condensation to form a cyclic trimeric anhydride known as a boroxine .[6] This equilibrium is highly sensitive to the presence of water, even in trace amounts within organic solvents.[7]

The boroxine form is significantly less polar than the monomeric boronic acid. Consequently, the position of this equilibrium has a profound impact on solubility. In very dry, non-polar solvents, the equilibrium may favor the less soluble boroxine, while in polar, protic solvents or those containing trace water, the equilibrium shifts toward the more polar (and often more soluble) monomeric acid.[7] This phenomenon makes solubility studies of boronic acids notoriously complex compared to other organic compounds.[6]

Caption: The reversible equilibrium between the polar boronic acid monomer and the less polar boroxine trimer.

Solubility Profile: Qualitative Data and Predictive Analysis

Documented Qualitative Solubility

The compound has been reported as being soluble in the following polar aprotic solvents:

This information strongly suggests that solvents with moderate to high polarity are effective at solvating the molecule.

Predictive Solubility Based on Proxy Data

Studies on unsubstituted phenylboronic acid show it has high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in non-polar hydrocarbons.[8][9] By combining this knowledge with the specific structural features of the target molecule, we can generate a predictive solubility table. The electron-withdrawing nature of the chloro and trifluoromethyl groups increases the Lewis acidity of the boron atom, which can enhance interactions with polar, electron-donating solvents.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High | Strong dipole-dipole interactions and potential Lewis acid-base interactions with the boronic acid moiety. Supported by existing data.[1] |

| Ethers | Tetrahydrofuran (THF), 2-MeTHF, Dioxane | High to Moderate | Ethers are good hydrogen bond acceptors, effectively solvating the -B(OH)₂ group. High solubility is expected, similar to phenylboronic acid.[8][9] |

| Alcohols | Methanol, Ethanol, Isopropanol | High to Moderate | Protic solvents can hydrogen bond with the boronic acid. However, there is a risk of forming boronic esters over time. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Solvents of intermediate polarity can solvate both the aromatic and boronic acid portions. Supported by existing data.[1] |

| Aromatic Hydrocarbons | Toluene, Xylenes | Low to Very Low | The polar boronic acid group limits solubility in these non-polar solvents. |

| Aliphatic Hydrocarbons | Hexanes, Heptane | Insoluble | The significant polarity mismatch between the solute and solvent will lead to very poor solubility, as seen with phenylboronic acid.[8][9] |

Experimental Protocol: Isothermal Equilibrium Method for Solubility Determination

To move beyond prediction and obtain precise, quantitative data, a standardized experimental protocol is required. The isothermal equilibrium (or "shake-flask") method is a robust and widely accepted technique for determining the solubility of a solid in a liquid. The protocol below provides a self-validating system for generating reliable data.

Experimental Workflow

Caption: Standard workflow for the isothermal equilibrium solubility determination method.

Detailed Step-by-Step Methodology

1. Materials and Equipment:

-

This compound (solid)

-

Solvent of interest (analytical grade)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Constant temperature shaker/incubator

-

Centrifuge (optional)

-

Calibrated micropipettes

-

Volumetric flasks

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

2. Procedure:

-

Preparation: Add an excess amount of the solid boronic acid to a series of glass vials. An amount that ensures undissolved solid remains at equilibrium is essential (e.g., 20-30 mg).

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the chosen organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the vials for a sufficient time to ensure equilibrium is reached. For boronic acids, 24 to 48 hours is recommended.

-

Phase Separation: After equilibration, remove the vials and let them stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle. Alternatively, centrifuge the vials to expedite phase separation.

-

Sampling: Carefully withdraw an aliquot (e.g., 100 µL) of the clear supernatant, ensuring no solid particles are disturbed. It is highly recommended to immediately filter the aliquot through a 0.22 µm syringe filter to remove any microscopic particulates.

-

Dilution: Accurately dilute the filtered aliquot with a suitable solvent (often the HPLC mobile phase) in a volumetric flask to bring the concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample via a validated HPLC-UV method. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or ammonium acetate buffer) is a common starting point for boronic acid analysis.[10] A calibration curve must be prepared using standards of known concentration.

-

Calculation: The solubility (S) is calculated using the following formula: S (mg/mL) = C * DF Where C is the concentration determined by HPLC (in mg/mL) and DF is the dilution factor.

Conclusion

While direct, published quantitative solubility data for this compound remains scarce, a comprehensive and scientifically rigorous understanding of its solution behavior is achievable. By appreciating the fundamental physicochemical properties, particularly the dynamic boronic acid-boroxine equilibrium, and by leveraging data from proxy molecules, a reliable predictive solubility profile can be established. This guide has demonstrated that the compound exhibits favorable solubility in polar aprotic and etheric solvents and poor solubility in non-polar hydrocarbons.

Most importantly, this document provides the detailed experimental framework necessary for any researcher to generate precise, quantitative solubility data in their solvent system of interest. The provided isothermal equilibrium protocol, coupled with standard HPLC analysis, represents a robust methodology that empowers chemists to optimize processes, enhance yields, and accelerate development timelines.

References

- 1. chembk.com [chembk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Chloro-3-trifluoromethylphenylboronic acid CAS#: 957061-11-9 [chemicalbook.com]

- 4. This compound | VSNCHEM [vsnchem.com]

- 5. Boronic acid - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. research.ed.ac.uk [research.ed.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

2-Chloro-3-(trifluoromethyl)phenylboronic acid stability and storage

An In-depth Technical Guide to the Stability and Storage of 2-Chloro-3-(trifluoromethyl)phenylboronic Acid

For the attention of Researchers, Scientists, and Drug Development Professionals.

This compound is a valuable building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] Its utility lies in the introduction of the 2-chloro-3-(trifluoromethyl)phenyl moiety, a functional group of interest in the development of pharmaceuticals and agrochemicals due to the unique electronic and lipophilic properties conferred by the chlorine and trifluoromethyl substituents.[2]

However, like many boronic acids, the stability of this compound is not absolute. Its susceptibility to degradation can compromise the quality of experimental results, leading to lower yields, impure products, and difficulties in reaction optimization. A thorough understanding of its stability profile is therefore paramount for any scientist utilizing this reagent.

Understanding the Inherent Instabilities of Arylboronic Acids

The stability of arylboronic acids is primarily influenced by two key chemical characteristics: the electrophilicity of the boron atom and the potential for protodeboronation. These inherent properties give rise to several common degradation pathways.

Dehydration to Boroxines

One of the most prevalent transformations for phenylboronic acids is the intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine.[3][4][5] This is a reversible equilibrium process that can be driven by heat or the presence of a dehydrating agent.[3][5] The formation of boroxines can be problematic as it alters the stoichiometry of the active boronic acid in a reaction, potentially leading to irreproducible results. While boroxines can be converted back to the monomeric boronic acid in the presence of water, their formation is a clear indicator of improper storage or handling.

Diagram: Dehydration of this compound to its Boroxine

Caption: Reversible dehydration of the boronic acid to its cyclic trimeric anhydride (boroxine).

Oxidative Degradation

Arylboronic acids are susceptible to oxidation, which can lead to the cleavage of the carbon-boron bond and the formation of the corresponding phenol.[6][7] This process is often mediated by exposure to atmospheric oxygen and can be accelerated by the presence of metal catalysts or light.[7] For this compound, this would result in the formation of 2-chloro-3-(trifluoromethyl)phenol, an impurity that can complicate purification and potentially inhibit the desired reaction.

Diagram: Proposed Oxidative Degradation Pathway

Caption: Proposed oxidative degradation of the boronic acid to the corresponding phenol.

Protodeboronation

Protodeboronation is the cleavage of the C-B bond by a proton source, resulting in the formation of the corresponding arene. While this process is generally slower for electron-deficient arylboronic acids, it can be facilitated by acidic or basic conditions and elevated temperatures.[8] The product of this degradation pathway, 1-chloro-2-(trifluoromethyl)benzene, is an unreactive impurity in Suzuki couplings.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways discussed above, a stringent protocol for the storage and handling of this compound is essential.

Storage Conditions

The following table summarizes the recommended storage conditions for this compound, based on information from various suppliers and general best practices for boronic acids.[1][9][10][11]

| Parameter | Recommendation | Rationale |

| Temperature | Room Temperature or Refrigerated (2-8 °C)[12] | Cool temperatures slow down the rate of all chemical degradation pathways. |

| Atmosphere | Inert gas (e.g., Argon or Nitrogen)[10] | Minimizes exposure to atmospheric oxygen and moisture, thereby inhibiting oxidative degradation and dehydration. |

| Light | Store in a dark place[9] | Protects the compound from light-induced degradation. |

| Moisture | Keep in a tightly sealed container in a dry environment[9][10] | Prevents hydrolysis and the formation of boroxines. The compound is hygroscopic.[10] |

| Container | Tightly closed, chemically resistant container (e.g., glass or HDPE)[9][11] | Ensures a good seal against the atmosphere and prevents reaction with the container material. |

Handling Procedures

Proper handling is as crucial as correct storage to maintain the integrity of this compound.

Step-by-Step Handling Protocol:

-

Preparation: Before opening the container, allow it to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold solid.

-

Inert Atmosphere: Whenever possible, handle the solid in a glove box or under a stream of inert gas (e.g., argon or nitrogen).[13]

-

Dispensing: Use clean, dry spatulas and weighing vessels. Minimize the time the container is open to the atmosphere.

-

Sealing: After dispensing, purge the headspace of the container with an inert gas before tightly resealing.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[12][14][15] Handle in a well-ventilated area or a fume hood to avoid inhalation of the powder.[9][14]

Stability Assessment: A Proactive Approach

For critical applications, it is advisable to periodically assess the purity of this compound, especially for older batches or those that may have been stored improperly.

Experimental Workflow for Purity Assessment

The following workflow outlines a general procedure for assessing the purity of a sample.

Diagram: Workflow for Stability Assessment

Caption: A general experimental workflow for assessing the purity of the boronic acid.

Detailed Protocol for Purity Assessment by ¹H NMR:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into an NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of a deuterated solvent in which the compound is soluble (e.g., deuterated methanol, CD₃OD). The use of a protic solvent will exchange the acidic protons of the boronic acid group.

-

Internal Standard: Add a known amount of an internal standard with a singlet in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).

-

Data Acquisition: Acquire a quantitative ¹H NMR spectrum.

-

Data Analysis: Integrate the signals corresponding to the aromatic protons of the boronic acid and the internal standard. Compare the integrals to determine the purity. Look for characteristic signals of potential impurities such as the corresponding phenol or the protodeboronated arene.

Conclusion: Ensuring Reagent Integrity for Reproducible Science

The stability of this compound is a critical factor in the success and reproducibility of synthetic protocols. By understanding its potential degradation pathways—dehydration, oxidation, and protodeboronation—and implementing rigorous storage and handling procedures, researchers can ensure the long-term integrity of this valuable reagent. Proactive stability assessment further enhances the reliability of experimental outcomes, forming a cornerstone of robust scientific practice.

References

- 1. 2-Chloro-3-trifluoromethylphenylboronic acid CAS#: 957061-11-9 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 6. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. fishersci.com [fishersci.com]

- 11. laballey.com [laballey.com]

- 12. aaronchem.com [aaronchem.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. keyorganics.net [keyorganics.net]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Safe Handling of 2-Chloro-3-(trifluoromethyl)phenylboronic Acid

This guide provides comprehensive safety and handling protocols for 2-Chloro-3-(trifluoromethyl)phenylboronic acid, a versatile building block in pharmaceutical and agrochemical research.[1] Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with practical, field-tested procedures to ensure a safe laboratory environment.

Compound Profile and Hazard Identification

This compound (C₇H₅BClF₃O₂) is a solid organoboron compound with a molecular weight of 224.37 g/mol .[2] While an invaluable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, it presents specific health and safety hazards that necessitate careful handling.[1]

1.1. GHS Hazard Classification

Globally Harmonized System (GHS) classifications for this compound and its analogs indicate potential for significant irritation and toxicity.[3][4]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[3] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[2][5] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[2][5] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled.[3] |

| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation.[2][4] |

1.2. Toxicological Profile

While specific toxicological data for this compound is limited, arylboronic acids as a class have been noted as weakly mutagenic in some microbial assays, warranting their consideration as potentially genotoxic impurities.[6] The trifluoromethyl group can also influence the compound's reactivity and biological interactions.[7] Inhalation of dust can lead to respiratory irritation, while skin and eye contact are known to cause irritation.[2][8] Ingestion is harmful.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and followed by appropriate PPE, is essential for mitigating exposure risks.

2.1. Engineering Controls

All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of dust and vapors.[9][10] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[11][12]

2.2. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound.[10][13]

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles meeting ANSI Z.87.1 standards. A full-face shield is recommended when there is a risk of splashes.[10][14] | Protects against dust particles and chemical splashes that can cause serious eye irritation.[15] |

| Hand Protection | Chemical-resistant nitrile or neoprene gloves. Consider double gloving for enhanced protection.[9][14] | Prevents skin contact, which can cause irritation.[5] Gloves must be inspected before use and disposed of after contact.[14] |

| Body Protection | A flame-resistant lab coat that is fully fastened.[10] | Protects against accidental spills and contamination of personal clothing. |

| Respiratory Protection | A NIOSH/MSHA approved respirator is required when dusts are generated, and engineering controls are not sufficient.[12][15] | Prevents inhalation of harmful dust particles that can cause respiratory tract irritation.[4] |

| Footwear | Closed-toe shoes.[9] | Protects feet from spills and falling objects. |

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical for maintaining the integrity of the compound and ensuring a safe laboratory environment.

3.1. Handling

3.2. Storage

-

Keep container tightly closed in a dry and well-ventilated place.[4][11]

-

To maintain product quality, refrigeration is recommended.[11]

-

Store under an inert atmosphere as some boronic acids can be air sensitive.[11]

-

This compound is hygroscopic, meaning it can absorb moisture from the air, which can affect its stability.[11][17]

-

Incompatible materials to avoid include strong oxidizing agents, strong acids, and strong bases.[11][12]

Emergency Procedures: Spills and Exposure

Pre-planning for potential emergencies is crucial for a swift and effective response.[18]

4.1. Spill Response

The appropriate response to a spill depends on its size and location.[19]

For a minor spill:

-

Notify personnel in the immediate area.[19]

-

Wear appropriate PPE, including respiratory protection if necessary.[20]

-

Contain the spill using an absorbent material, working from the outside in.[20]

-

Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[11][20] Avoid generating dust.[16]

-

Clean the spill area with soap and water.[18]

For a major spill:

-

Evacuate the area immediately.[19]

-

Notify your institution's emergency services and environmental health and safety department.[18]

-

Provide them with the location and identity of the spilled chemical.[18]

4.2. Exposure Response

Immediate action is required in the event of personal exposure.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[15] Seek medical attention.[12]

-

Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[20] If skin irritation occurs, get medical advice/attention.[5]

-

Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration.[12] Seek medical attention.[12]

-

Ingestion: Do NOT induce vomiting.[12] Call a poison center or doctor if you feel unwell and rinse mouth with water.

Disposal

This compound and its containers must be disposed of as hazardous waste.[9][16]

-

Waste Segregation: Use separate, clearly labeled, and sealed containers for solid and liquid waste.[9]

-

Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name.[9]

-

Disposal Procedure: Follow your institution's specific procedures for hazardous waste pickup and disposal.[9] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[8][9]

Visualization of Safe Handling Workflow

The following diagram outlines the key stages of safely handling this compound in a laboratory setting.

Caption: Workflow for the safe handling of this compound.

Conclusion

This compound is a valuable reagent that can be used safely with proper precautions. By understanding its hazards, implementing robust engineering controls, consistently using appropriate PPE, and adhering to established handling and disposal protocols, researchers can minimize risks and maintain a safe laboratory environment.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Chloro-5-(trifluoromethyl)phenylboronic acid | C7H5BClF3O2 | CID 2782670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. keyorganics.net [keyorganics.net]

- 4. aksci.com [aksci.com]

- 5. This compound | 957061-11-9 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 6. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 7. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. laballey.com [laballey.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. PPE and Safety for Chemical Handling [acsmaterial.com]

- 14. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 15. fishersci.co.uk [fishersci.co.uk]

- 16. rcilabscan.com [rcilabscan.com]

- 17. laballey.com [laballey.com]

- 18. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 19. Spills, Leaks, and Releases - Environmental Health and Safety [ehs.iastate.edu]

- 20. Chemical Spills | Emergency Management [emergency.fsu.edu]

The Trifluoromethyl Group in Boronic Acids: A Paradigm Shift in Catalysis and Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of the trifluoromethyl (CF₃) group into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. When appended to boronic acids, this powerfully electron-withdrawing moiety imparts a unique set of properties that profoundly influence reactivity, stability, and biological activity. This guide provides an in-depth exploration of the multifaceted role of the trifluoromethyl group in boronic acids, moving beyond a superficial overview to deliver field-proven insights into its mechanistic implications for Suzuki-Miyaura cross-coupling and its strategic application in drug discovery. We will dissect the causal relationships behind experimental choices, present self-validating protocols, and ground our discussion in authoritative literature to provide a comprehensive resource for both seasoned researchers and those new to the field.

Table of Contents

-

Introduction: The Rise of Fluorine in Modern Chemistry

-

The Core of the Matter: Electronic Effects of the CF₃ Group on the Boronyl Moiety

-

Enhanced Lewis Acidity and its Mechanistic Consequences

-

Quantitative Analysis: A Comparative Look at pKa Values

-

-

Navigating the Suzuki-Miyaura Coupling with Trifluoromethylated Boronic Acids

-

The Transmetalation Challenge: A Kinetic Hurdle

-

Workflow: A Self-Validating Protocol for Successful Coupling

-

Catalyst and Ligand Selection: The Key to Unlocking Reactivity

-

-

Strategic Applications in Drug Discovery and Medicinal Chemistry

-

Modulating Lipophilicity and Metabolic Stability

-

Case Study: The Impact of CF₃ on Pharmacological Profiles

-

-

References

Introduction: The Rise of Fluorine in Modern Chemistry

The strategic incorporation of fluorine atoms into organic molecules has triggered a revolution in the pharmaceutical and agrochemical industries. Among the various fluorinated motifs, the trifluoromethyl (CF₃) group stands out for its profound ability to modulate a molecule's physicochemical and biological properties. Its high electronegativity, metabolic stability, and lipophilicity make it a privileged substituent in drug design. Boronic acids, as versatile building blocks in organic synthesis, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, serve as a critical gateway for introducing these CF₃-containing fragments into complex architectures. However, the very properties that make the CF₃ group so valuable also introduce unique challenges and opportunities in the synthesis and application of trifluoromethylated boronic acids. This guide aims to illuminate these nuances, providing a clear path from fundamental principles to practical application.

The Core of the Matter: Electronic Effects of the CF₃ Group on the Boronyl Moiety

The defining feature of the trifluoromethyl group is its immense inductive effect (a strong -I effect), stemming from the high electronegativity of the three fluorine atoms. When positioned on an aryl ring, the CF₃ group acts as a powerful electron-withdrawing group, which has a direct and significant impact on the attached boronic acid moiety.

Enhanced Lewis Acidity and its Mechanistic Consequences

The boron atom in a boronic acid is Lewis acidic, meaning it can accept a pair of electrons. The electron-withdrawing CF₃ group pulls electron density away from the aryl ring and, consequently, from the boron atom. This electron deficiency significantly increases the Lewis acidity of the boron center.

This enhanced acidity has several critical implications for the Suzuki-Miyaura coupling mechanism:

-

Boronate Formation: The reaction typically requires a base to activate the boronic acid by forming a more nucleophilic "ate" complex (R-B(OH)₃⁻). A more Lewis acidic boronic acid will form this boronate complex more readily and at a lower pH.

-

Protodeboronation: The increased electrophilicity of the carbon-boron bond makes trifluoromethylated boronic acids more susceptible to protodeboronation, a key decomposition pathway where the boronic acid group is replaced by a hydrogen atom. This is a critical consideration for reaction setup and storage.

Quantitative Analysis: A Comparative Look at pKa Values

The pKa of a boronic acid is a direct measure of its propensity to form the corresponding boronate anion. A lower pKa value indicates a stronger acid. The presence of a CF₃ group substantially lowers the pKa compared to its non-fluorinated or electron-donating counterparts.

| Boronic Acid Derivative | Position of Substituent | Approximate pKa |

| Phenylboronic acid | - | 8.8 |

| 4-Methylphenylboronic acid | para | 9.1 |

| 4-Methoxyphenylboronic acid | para | 9.3 |

| 4-(Trifluoromethyl)phenylboronic acid | para | 7.6 |

| 3-(Trifluoromethyl)phenylboronic acid | meta | 7.8 |

Table 1: Comparison of pKa values for various substituted phenylboronic acids. The data clearly illustrates the significant acidifying effect of the trifluoromethyl group.

Navigating the Suzuki-Miyaura Coupling with Trifluoromethylated Boronic Acids

While the enhanced Lewis acidity can be beneficial, the electron-withdrawing nature of the CF₃ group introduces a significant kinetic barrier in the Suzuki-Miyaura catalytic cycle, specifically at the transmetalation step.

The Transmetalation Challenge: A Kinetic Hurdle

Transmetalation is the step where the organic group is transferred from the boron "ate" complex to the palladium catalyst. For this to occur efficiently, the organic group needs to be sufficiently nucleophilic. The CF₃ group, by withdrawing electron density from the aryl ring, reduces the nucleophilicity of the ipso-carbon atom attached to the boron. This makes the transfer to the electron-rich palladium center slower and often the rate-limiting step of the entire catalytic cycle.

To overcome this, the experimental conditions must be carefully optimized. The choice of base, solvent, and particularly the palladium ligand are critical for achieving high yields.

Figure 1: The Suzuki-Miyaura catalytic cycle, highlighting the transmetalation step, which is often rate-limiting for electron-deficient boronic acids like those containing a CF₃ group.

Workflow: A Self-Validating Protocol for Successful Coupling

This protocol is designed to provide a robust starting point for the coupling of trifluoromethylated arylboronic acids with aryl bromides.

Materials:

-

Palladium(II) Acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

4-(Trifluoromethyl)phenylboronic acid

-

Aryl bromide of choice

-

Potassium Phosphate (K₃PO₄), anhydrous

-

Toluene, anhydrous

-

Water, degassed

Experimental Protocol:

-

Inert Atmosphere Setup: To a flame-dried Schlenk flask, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). Seal the flask, and purge with argon or nitrogen for 10 minutes. This step is critical to prevent oxidation of the catalyst and ligand.

-

Reagent Addition: Under a positive pressure of inert gas, add the aryl bromide (1.0 equiv), the 4-(trifluoromethyl)phenylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv). The use of excess boronic acid helps to drive the reaction to completion, while a strong base like K₃PO₄ is effective in promoting the formation of the boronate complex.

-

Solvent Addition: Add anhydrous toluene and degassed water to form a 10:1 mixture (e.g., 5 mL toluene, 0.5 mL water). The small amount of water can aid in the dissolution of the base and facilitate the reaction.

-

Reaction Execution: Degas the reaction mixture by bubbling argon through the solution for 15 minutes. Then, heat the mixture to 100 °C with vigorous stirring.

-

Monitoring and Workup: Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Catalyst and Ligand Selection: The Key to Unlocking Reactivity

Standard palladium catalysts like Pd(PPh₃)₄ often give poor results with electron-deficient boronic acids. The key to success lies in using specialized ligands that promote both the oxidative addition and the challenging transmetalation step.

-

Electron-Rich, Bulky Phosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos are highly effective. Their steric bulk promotes the reductive elimination step, while their electron-donating character increases the electron density on the palladium center, making it more reactive in the oxidative addition step and more receptive to the electron-poor aryl group during transmetalation.

Figure 2: Logical workflow for selecting appropriate phosphine ligands to overcome the kinetic challenges associated with trifluoromethylated boronic acids in Suzuki-Miyaura coupling.

Strategic Applications in Drug Discovery and Medicinal Chemistry

The CF₃ group is often referred to as a "bioisostere" of a methyl group, but its electronic properties are vastly different. Its incorporation into drug candidates can lead to dramatic improvements in their pharmacological profiles.

Modulating Lipophilicity and Metabolic Stability

-

Lipophilicity: The CF₃ group is highly lipophilic (fat-soluble), which can enhance a drug's ability to cross cell membranes and reach its biological target. This is often quantified by the partition coefficient, logP.

-

Metabolic Stability: Aromatic C-H bonds are often susceptible to oxidation by cytochrome P450 enzymes in the liver, leading to rapid drug metabolism and clearance. Replacing a hydrogen atom with a C-CF₃ bond, which is exceptionally strong and resistant to enzymatic cleavage, can significantly block this metabolic pathway, thereby increasing the drug's half-life and bioavailability.

Case Study: The Impact of CF₃ on Pharmacological Profiles

Consider the development of non-steroidal anti-inflammatory drugs (NSAIDs). Celecoxib (Celebrex), a selective COX-2 inhibitor, features a trifluoromethyl group on one of its phenyl rings. The CF₃ group in Celecoxib contributes to its optimal lipophilicity and binding affinity within the hydrophobic channel of the COX-2 enzyme. Its predecessor, a compound lacking the CF₃ group, had significantly lower potency and selectivity. This illustrates the power of a single, strategically placed trifluoromethyl group to transform a lead compound into a successful drug.

Conclusion: The Future is Fluorinated

The trifluoromethyl group imparts a unique and powerful set of characteristics to boronic acids. While its strong electron-withdrawing nature presents tangible challenges in synthetic chemistry, particularly for the Suzuki-Miyaura cross-coupling, these hurdles are readily overcome through the rational selection of advanced catalytic systems. The benefits of incorporating the CF₃ moiety—enhanced biological activity, metabolic stability, and tailored lipophilicity—far outweigh the synthetic complexities. As our understanding of fluorine chemistry deepens and new synthetic methods emerge, the application of trifluoromethylated boronic acids will undoubtedly continue to expand, driving innovation in drug discovery, materials science, and beyond.

Methodological & Application

Application Note & Protocols: Palladium-Catalyzed Cross-Coupling of 2-Chloro-3-(trifluoromethyl)phenylboronic Acid

Introduction: The Challenge and Utility of Electron-Deficient Coupling Partners

The palladium-catalyzed cross-coupling reaction has become an indispensable tool in modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[1][2] Its power lies in the ability to construct carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[3][4] A key challenge in this field is the effective coupling of electron-deficient substrates. 2-Chloro-3-(trifluoromethyl)phenylboronic acid is a prime example of such a substrate, offering a synthetically valuable building block for introducing the unique electronic and conformational properties of the trifluoromethyl group into complex molecules. The electron-withdrawing nature of both the trifluoromethyl group and the chlorine atom deactivates the boronic acid, presenting specific hurdles for the standard Suzuki-Miyaura and related cross-coupling reactions.[5]

This guide provides a detailed examination of the principles and practical protocols for the successful palladium-catalyzed coupling of this compound. We will explore the rationale behind catalyst and ligand selection, provide step-by-step experimental procedures, and offer insights to empower researchers to overcome the challenges associated with this class of reagents.

Understanding the Substrate: Electronic and Steric Considerations

The reactivity of this compound in palladium-catalyzed cross-coupling is governed by two primary factors:

-

Electronic Effects: The potent electron-withdrawing trifluoromethyl (CF₃) and chloro (Cl) groups significantly reduce the nucleophilicity of the boronic acid. This can slow down the critical transmetalation step in the catalytic cycle, which is often the rate-determining step for challenging couplings.[5][6] Furthermore, electron-deficient boronic acids are more susceptible to protodeboronation under basic reaction conditions, a decomposition pathway that reduces the yield of the desired product.[7][8]

-

Steric Hindrance: The ortho chlorine atom introduces steric bulk around the boronic acid moiety. This steric hindrance can impede the approach of the palladium complex during the transmetalation step, further complicating the reaction.[9]

To overcome these challenges, a carefully selected catalyst system is paramount. The system must be highly active to facilitate the coupling of the deactivated boronic acid while minimizing side reactions.

Catalyst System Selection: Precatalysts and Ligands for a Demanding Substrate

The success of a challenging cross-coupling reaction hinges on the efficient in-situ generation and stabilization of the active Pd(0) species.[10] Modern palladium precatalysts and specialized ligands are designed to achieve this with high reliability.

Palladium Precatalysts